1-((1-Bromovinyl)oxy)butane
Description
1-((1-Bromovinyl)oxy)butane is an organobromine compound characterized by a bromovinyl ether group attached to a butane chain. Its molecular structure combines a reactive vinyl bromide moiety with an ether linkage, making it distinct from simpler alkyl bromides or ethers. The bromovinyl group introduces significant polarity and reactivity, particularly in elimination or substitution reactions, while the ether oxygen may enhance solubility in organic solvents.
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
1-(1-bromoethenoxy)butane |
InChI |
InChI=1S/C6H11BrO/c1-3-4-5-8-6(2)7/h2-5H2,1H3 |
InChI Key |
XZHRBUIOWFAKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((1-Bromovinyl)oxy)butane can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with a brominating agent such as hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom .
Industrial Production Methods
In an industrial setting, the production of 1-((1-Bromovinyl)oxy)butane typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and separation to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-((1-Bromovinyl)oxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted butanes, while elimination reactions can produce different alkenes .
Scientific Research Applications
1-((1-Bromovinyl)oxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Industrial Applications: It is employed in the production of various chemicals and polymers
Mechanism of Action
The mechanism of action of 1-((1-Bromovinyl)oxy)butane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
1-((1-Bromovinyl)oxy)butane vs. 1-Bromobutane (CAS 109-65-9)
- Structure :
- 1-((1-Bromovinyl)oxy)butane: Bromine is attached to a vinyl group connected via an ether oxygen to butane.
- 1-Bromobutane: A primary alkyl bromide with bromine directly bonded to a butane chain.
- Reactivity :
- Physical Properties :
1-((1-Bromovinyl)oxy)butane vs. 1-tert-Butoxybutane (CAS 1000-63-1)
- Structure :
- 1-tert-Butoxybutane features a bulky tert-butyl group attached via an ether oxygen to butane.
- The bromovinyl group in 1-((1-Bromovinyl)oxy)butane introduces greater electron-withdrawing effects.
- Stability :
- Applications: 1-tert-Butoxybutane is used as a solvent or inert intermediate, while 1-((1-Bromovinyl)oxy)butane’s reactivity suggests utility in cross-coupling reactions or as a monomer in halogenated polymers .
1-((1-Bromovinyl)oxy)butane vs. 1-(1-Butoxyethoxy)butane (CAS 871-22-7)
- Structure :
- 1-(1-Butoxyethoxy)butane is a diether (acetal derivative) with two butoxy groups linked by an ethoxy bridge.
- 1-((1-Bromovinyl)oxy)butane has a single ether linkage and a brominated vinyl group.
- Physical Properties :
Comparative Data Table
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